molecular formula C10H18O2 B14455572 1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol CAS No. 72087-67-3

1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol

Cat. No.: B14455572
CAS No.: 72087-67-3
M. Wt: 170.25 g/mol
InChI Key: CKGNWBJKESIRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol is an organic compound characterized by its unique structure, which includes a hepta-1,5-diene backbone with an isopropoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol typically involves the reaction of hepta-1,5-diene with isopropyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with the alcohol to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the diene can be reduced to form a saturated compound.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of heptanone derivatives.

    Reduction: Formation of heptane derivatives.

    Substitution: Formation of various substituted hepta-1,5-diene derivatives.

Scientific Research Applications

1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the diene structure can participate in electron transfer reactions. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

  • 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol
  • 1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate
  • 1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol

Comparison: 1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol is unique due to its specific combination of functional groups and diene structure

Properties

CAS No.

72087-67-3

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-propan-2-yloxyhepta-1,5-dien-4-ol

InChI

InChI=1S/C10H18O2/c1-4-6-10(11)7-5-8-12-9(2)3/h4-6,8-11H,7H2,1-3H3

InChI Key

CKGNWBJKESIRET-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CC=COC(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.